4-Chloro-1-(methylpropyl)pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

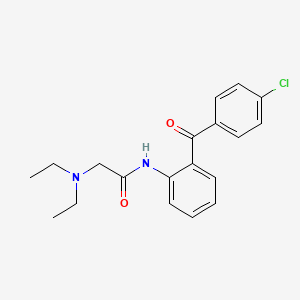

“4-Chloro-1-(methylpropyl)pyrazole” is a chemical compound with the IUPAC name 4-chloro-1-isobutyl-1H-pyrazole . It has a molecular weight of 158.63 .

Synthesis Analysis

Pyrazole nucleus, which is a part of “this compound”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .

Molecular Structure Analysis

The structure of “this compound” displays intermolecular N—H N hydrogen bonding and features a trimeric molecular assembly bisected by a mirror plane running through one chlorine atom, one carbon atom, and one N—N bond .

Chemical Reactions Analysis

Pyrazole compounds, including “this compound”, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Physical and Chemical Properties Analysis

Pyrazole derivatives, including “this compound”, are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Wissenschaftliche Forschungsanwendungen

Enzymatic Halogenation of Pyrazoles

A study by Franssen, Boven, and Plas (1987) demonstrated that pyrazoles, including 4-Chloro-1-(methylpropyl)pyrazole, can be enzymatically halogenated using chloroperoxidase from Caldariomyces fumago. This process yields chlorinated derivatives like 4-Chloro derivatives, emphasizing the potential for chemical modification in various applications (Franssen, Boven, & Plas, 1987).

Asymmetric Allylic Alkylation

Bovens, Togni, and Venanzi (1993) explored the use of optically active pyrazoles in asymmetric allylic alkylation, showcasing the potential of this compound in synthesizing optically active compounds, particularly in pharmaceutical and fine chemical synthesis (Bovens, Togni, & Venanzi, 1993).

Ionic Liquid Catalysis

Peng and Song (2007) reported the use of an ionic liquid containing a pyrazole derivative for microwave-assisted synthesis of 4H-pyrans, highlighting its role as a catalytically active solvent in green chemistry and synthesis processes (Peng & Song, 2007).

Corrosion Inhibition

Yadav et al. (2016) investigated pyranopyrazole derivatives for their inhibitory effects on mild steel corrosion. This study underscores the application of this compound derivatives in materials science, particularly in corrosion prevention (Yadav et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Pyrazole-containing compounds, including “4-Chloro-1-(methylpropyl)pyrazole”, continue to be a focus of research due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Eigenschaften

IUPAC Name |

1-butan-2-yl-4-chloropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2/c1-3-6(2)10-5-7(8)4-9-10/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQSBDOWXVRSIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(C=N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile](/img/structure/B2669291.png)

![2-Methoxy-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2669309.png)

![2-[3-(Hydroxymethyl)azetidin-1-yl]acetonitrile](/img/structure/B2669311.png)

![N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2669312.png)